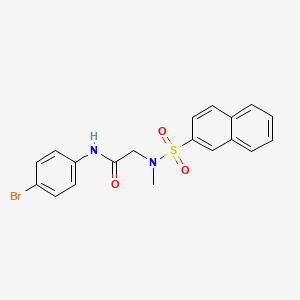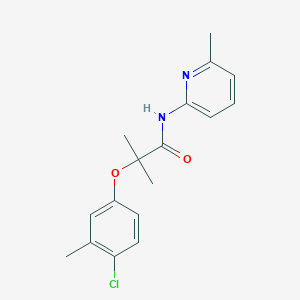![molecular formula C24H27BrN2O5S B4578031 methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step processes, including esterification, Claisen-type reactions, and oxidative cyclization. For example, the synthesis of related compounds has involved steps such as esterification followed by intramolecular reactions to form the desired esters, showcasing the complexity and the precision required in synthesizing such molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of the compound. Crystal structure analysis, for example, can reveal the arrangement of atoms within the molecule and the types of intermolecular interactions that stabilize the structure. Studies on similar compounds have utilized X-ray diffraction methods to determine crystal structures, highlighting the importance of molecular geometry in the properties and reactivity of these compounds (Kathavarayan et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their molecular structure. Reactions with nucleophilic agents, for example, can lead to a variety of derivatives, showcasing the compound's versatility in chemical synthesis. Studies have detailed reactions with amines, alcohols, and other nucleophiles, indicating the potential for generating a wide range of products (Pevzner, 2003).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are essential for understanding how a compound behaves under different conditions. These properties are determined by the compound's molecular structure and can significantly affect its applications and handling. Research into related compounds has focused on crystallography to determine physical characteristics crucial for their application and storage (Vasu et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are integral to understanding the applications and limitations of a compound. Investigations into related compounds have explored their reactivity patterns, providing insights into how these molecules interact with different chemical agents and the types of reactions they can undergo (Lugovik et al., 2017).
Applications De Recherche Scientifique
Pharmacological Activity
Research has shown that derivatives of thiophene and benzo[b]thiophene exhibit potential pharmacological properties. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives have been explored for their preliminary pharmacological activities, indicating the potential for medical applications of related compounds (Chapman et al., 1971).
Tumor Selectivity
Thiophene derivatives, such as methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, have demonstrated tumor-selective properties. These compounds inhibited the proliferation of various tumor cell lines, displaying significant cytotoxic rather than cytostatic effects at higher concentrations. This suggests a promising avenue for the development of cancer therapeutics (Thomas et al., 2014).
CCR5 Antagonism
Compounds structurally related to the query chemical have been synthesized for their potential as orally active CCR5 antagonists, indicating their possible use in treating conditions such as HIV (Ikemoto et al., 2005).
Heterocyclic Chemistry
The synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines showcases the chemical versatility of thiophene carboxylates, serving as precursors for new heterocyclic systems with potential for further pharmacological study (Yagodkina-Yakovenko et al., 2018).
Electrophilic Reactions and Polymer Science
Studies on thiophene derivatives in electrophilic reactions and their application in polymer science demonstrate the compound's utility in creating novel materials with unique properties, such as push-pull structures in polymers for optical applications (Cao et al., 2008).
Propriétés
IUPAC Name |
methyl 2-[[(E)-3-(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)-2-cyanoprop-2-enoyl]amino]-5-propylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2O5S/c1-6-8-17-11-18(24(29)30-5)23(33-17)27-22(28)16(13-26)9-15-10-20(31-7-2)21(12-19(15)25)32-14(3)4/h9-12,14H,6-8H2,1-5H3,(H,27,28)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQAROBZMOBMQH-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C(=CC2=CC(=C(C=C2Br)OC(C)C)OCC)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(S1)NC(=O)/C(=C/C2=CC(=C(C=C2Br)OC(C)C)OCC)/C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4577949.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577957.png)
![4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B4577968.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)
![3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4577978.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4577996.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4577998.png)

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B4578001.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

![4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)